![molecular formula C14H16N2 B14458243 Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- CAS No. 75790-83-9](/img/structure/B14458243.png)
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amine group attached to a benzene ring, with additional substituents that include a methyl group and a 4-aminophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- typically involves multi-step organic reactions. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to produce aniline (benzenamine). The aniline is then subjected to further reactions to introduce the 4-aminophenylmethyl and methyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aromatic compounds.
科学的研究の応用
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes.
類似化合物との比較
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- can be compared with other similar compounds, such as:
Aniline (Benzenamine): A simpler aromatic amine with a single amine group attached to the benzene ring.
4-Aminobenzylamine: Contains an additional amine group on the benzyl substituent.
2-Methylaniline: Similar structure but lacks the 4-aminophenylmethyl group.
The uniqueness of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
75790-83-9 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC名 |
5-[(4-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-2-3-12(9-14(10)16)8-11-4-6-13(15)7-5-11/h2-7,9H,8,15-16H2,1H3 |
InChIキー |
ZZWIUWXGJRSQIR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC2=CC=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


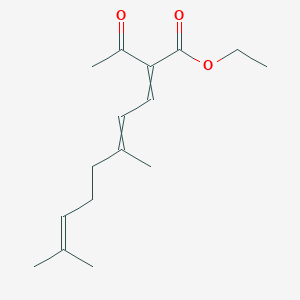

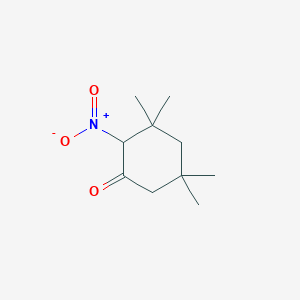
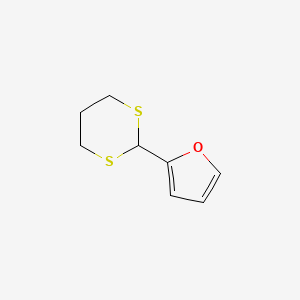

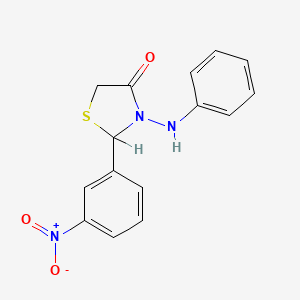
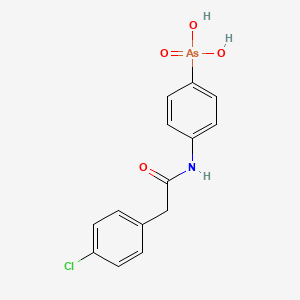
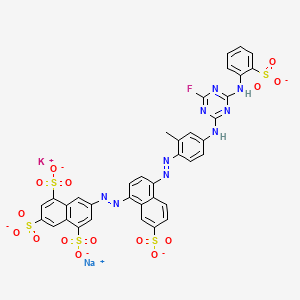
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
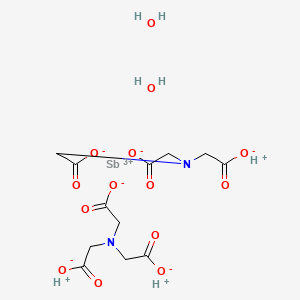
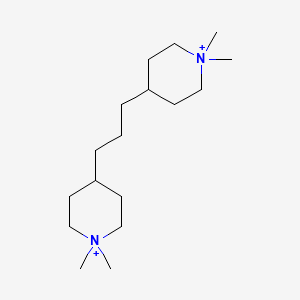
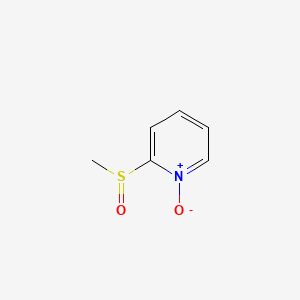
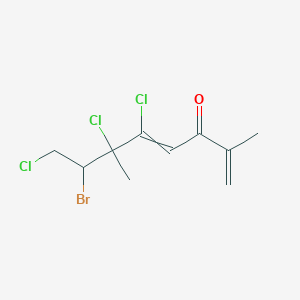
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
